molecular formula C31H30N8O B1682952 Lck Inhibitor CAS No. 847950-09-8

Lck Inhibitor

カタログ番号 B1682952
CAS番号: 847950-09-8
分子量: 530.6 g/mol
InChIキー: BHJJWVDKNXABFS-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lck Inhibitor is a potent, orally active inhibitor of Lck (lymphocyte specific kinase) with IC50s of 7, 2.1, 4.2 and 200 nM for Lck, Lyn, Src and Syk kinases, respectively . It shows >1000-fold selectivity for Lck over MAPK, CDK and RSK family representatives . The lymphocyte-specific protein tyrosine kinase (LCK) is a critical target in leukemia treatment .


Chemical Reactions Analysis

Lck Inhibitor inhibits T cell proliferation and in vivo models of arthritis . The inhibition of Lck using A-770041 or dasatinib blocked invasion of highly aggressive SAS cells .


Physical And Chemical Properties Analysis

The physical and chemical properties of Lck Inhibitor are as follows: It has a molecular weight of 478.54 . The storage conditions for the powder are -20°C for 3 years and 4°C for 2 years .

科学的研究の応用

Light-Controlled Release-and-Report Inhibition

  • Scientific Field: Chemical Science
  • Application Summary: This application involves the development of light-responsive molecular tools targeting kinases to study the underlying cellular function of selected kinases . The focus is on controlling lymphocyte-specific protein tyrosine kinase (LCK) activity externally .
  • Methods of Application: The development of release-and-report LCK inhibitors is described, in which the release of the active kinase inhibitor can be controlled externally with light, and fluorescence is employed to report both the release and binding of the active kinase inhibitor . This introduces an unprecedented all-photonic method for users to both control and monitor real-time inhibitory activity .
  • Results or Outcomes: A functional cellular assay demonstrated light-mediated LCK inhibition in natural killer cells . The use of coumarin-derived caging groups resulted in rapid cellular uptake and non-specific intracellular localisation, while a BODIPY-derived caging group predominately localised in the cellular membrane .

Proteolytic Targeting Chimeras (PROTACs) for Targeting LCK-driven Leukemia

  • Scientific Field: Medical Science
  • Application Summary: This application involves the creation of a series of Proteolytic Targeting Chimera (PROTACs) compounds that can target LCK for degradation with dasatinib as the bait/ligand . LCK kinase is an important drug target in T-ALL .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of PROTACs to induce T-ALL apoptosis by complete degradation of therapeutic target LCK .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but the application has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .

Therapeutic Targeting of LCK and mTOR Signaling in T-cell Acute Lymphoblastic Leukemia

  • Scientific Field: Medical Science
  • Application Summary: This application involves the therapeutic targeting of LCK tyrosine kinase and mTOR signaling in T-cell acute lymphoblastic leukemia (T-ALL) . The focus is on the use of drug combinations that kill zebrafish T-ALL and then validating top drug combinations for preclinical efficacy in human disease .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of drug combinations including AKT/mTORC1 (mammalian target of rapamycin complex 1) inhibitors and the general tyrosine kinase inhibitor dasatinib .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but the application has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .

Attenuation of Lung Fibrosis via Suppression of TGF-β Production in Regulatory T-cells

  • Scientific Field: Medical Science
  • Application Summary: This application involves the use of the Lck-specific inhibitor A-770041 to attenuate lung fibrosis via the suppression of TGF-β production in regulatory T-cells .
  • Methods of Application: Lung fibrosis was induced in mice by intratracheal administration of bleomycin. A-770041, a Lck-specific inhibitor, was administrated daily by gavage . Tregs were isolated from the lung using a CD4 + CD25 + Regulatory T-cell Isolation Kit .
  • Results or Outcomes: A-770041 inhibited the phosphorylation of Lck in murine lymphocytes to the same degree as nintedanib . A-770041 attenuated lung fibrosis in bleomycin-treated mice and reduced the concentration of TGF-β in bronchoalveolar lavage fluid . A flow-cytometry analysis showed that A-770041 reduced the number of Tregs producing TGF-β1 in the lung .

Therapeutic Targeting of LCK in Rheumatoid Arthritis and Asthma

  • Scientific Field: Medical Science
  • Application Summary: This application involves the use of small molecules to inhibit Lck, which plays a pivotal role in T-cell signaling . The focus is on therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of small molecules to inhibit Lck .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but the application has significant potential for therapeutic immunosuppression and treatment of diseases such as rheumatoid arthritis and asthma .

Phosphorylation & Dephosphorylation Applications

  • Scientific Field: Biochemical Research
  • Application Summary: This application involves the use of Lck Inhibitor, also referenced under CAS 213743-31-8, to control the biological activity of Lck . The focus is on phosphorylation and dephosphorylation applications .
  • Methods of Application: The specific methods of application are not detailed in the source, but it involves the use of Lck Inhibitor to control the biological activity of Lck .
  • Results or Outcomes: The specific results or outcomes are not detailed in the source, but the application is primarily used for phosphorylation and dephosphorylation applications .

Safety And Hazards

The safety data sheet recommends wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with skin, eyes or clothing, avoiding ingestion and inhalation, and avoiding dust formation .

将来の方向性

The exceptional predictive accuracy of the Lck-SafeScreen-Model in identifying Lck inhibitors not only emphasizes its effectiveness in projecting Lck-related safety panel predictions but also in discovering new Lck inhibitors . A770041, a selective inhibitor of Lck, prevented activation and proliferation of T cells, as well as allograft rejection in transplanted hearts, suggesting that inhibition of Lck may be considered as an efficient approach in treating inflammatory diseases, including RA, SLE, multiple sclerosis, and type 1 diabetes, and preventing organ rejection .

特性

IUPAC Name

9-(2,6-dimethylphenyl)-4-[4-(4-methylpiperazin-1-yl)anilino]-1,3,5,9,11-pentazatetracyclo[8.7.0.02,7.012,17]heptadeca-2,4,6,10,12,14,16-heptaen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N8O/c1-20-7-6-8-21(2)27(20)39-29(40)24-19-32-30(35-28(24)38-26-10-5-4-9-25(26)34-31(38)39)33-22-11-13-23(14-12-22)37-17-15-36(3)16-18-37/h4-14,19H,15-18H2,1-3H3,(H,32,33,35)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJJWVDKNXABFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=O)C3=CN=C(N=C3N4C2=NC5=CC=CC=C54)NC6=CC=C(C=C6)N7CCN(CC7)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lck Inhibitor

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Lck Inhibitor
Reactant of Route 2
Reactant of Route 2
Lck Inhibitor
Reactant of Route 3
Reactant of Route 3
Lck Inhibitor
Reactant of Route 4
Reactant of Route 4
Lck Inhibitor
Reactant of Route 5
Reactant of Route 5
Lck Inhibitor
Reactant of Route 6
Reactant of Route 6
Lck Inhibitor

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。